tert-Butyl 3-(2-(cyclopropylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(cyclopropylamino)ethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of tert-Butyl 3-(2-(cyclopropylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and cyclopropylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 3-(2-(cyclopropylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(2-(cyclopropylamino)ethyl)azetidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(cyclopropylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in drug discovery, it may act as an inhibitor or activator of a particular enzyme, thereby affecting the biochemical pathway associated with a disease .
Comparison with Similar Compounds
tert-Butyl 3-(2-(cyclopropylamino)ethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a similar structure but with an oxoethyl group instead of a cyclopropylamino group.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: This derivative contains a cyanomethylene group, which imparts different chemical properties and reactivity.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-[2-(cyclopropylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)6-7-14-11-4-5-11/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
HRPJGPILJIDXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCNC2CC2 |
Origin of Product |
United States |
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